N-Ethyl-alpha-methyl-N-(phenylmethoxy)-3-(trifluoromethyl)benzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-alpha-methyl-N-(phenylmethoxy)-3-(trifluoromethyl)benzeneethanamine is a complex organic compound with a unique structure that includes an ethyl group, a methyl group, a phenylmethoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-alpha-methyl-N-(phenylmethoxy)-3-(trifluoromethyl)benzeneethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Alkylation Reactions:
Methoxylation: The phenylmethoxy group is introduced through methoxylation reactions, often using methanol and a catalyst.
Trifluoromethylation: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-alpha-methyl-N-(phenylmethoxy)-3-(trifluoromethyl)benzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Ethyl-alpha-methyl-N-(phenylmethoxy)-3-(trifluoromethyl)benzeneethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-alpha-methyl-N-(phenylmethoxy)-3-(trifluoromethyl)benzeneethanamine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-alpha-methylbenzylamine: Lacks the phenylmethoxy and trifluoromethyl groups.
N-Methyl-N-(phenylmethoxy)benzeneethanamine: Lacks the ethyl and trifluoromethyl groups.
N-Ethyl-N-(phenylmethoxy)-3-(trifluoromethyl)benzeneethanamine: Lacks the alpha-methyl group.
Uniqueness
N-Ethyl-alpha-methyl-N-(phenylmethoxy)-3-(trifluoromethyl)benzeneethanamine is unique due to the presence of all four functional groups, which confer distinct chemical properties and potential applications. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research fields.
Properties
CAS No. |
94593-27-8 |
---|---|
Molecular Formula |
C19H22F3NO |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-ethyl-N-phenylmethoxy-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C19H22F3NO/c1-3-23(24-14-16-8-5-4-6-9-16)15(2)12-17-10-7-11-18(13-17)19(20,21)22/h4-11,13,15H,3,12,14H2,1-2H3 |
InChI Key |
GBLYLPUTMIDNQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.